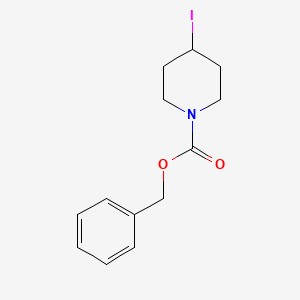

Benzyl 4-iodopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-iodopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXUEGQXJQJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1I)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693066 | |

| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-00-3 | |

| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-iodopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of the physicochemical properties of Benzyl 4-iodopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the essential data, experimental protocols, and analytical insights required for the effective utilization and characterization of this compound.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 885275-00-3) is a pivotal building block in modern drug discovery.[1] Its strategic value lies in the combination of a piperidine scaffold, prevalent in many biologically active molecules, with a versatile iodine substituent. This iodine atom serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki and Heck reactions.[1] The benzyloxycarbonyl (Cbz) group provides a stable protecting group for the piperidine nitrogen, which can be selectively removed under specific conditions, allowing for further molecular elaboration.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its efficient handling, reaction optimization, and the successful synthesis of complex target molecules.

Core Physicochemical Data

A thorough understanding of the physical and chemical properties of this compound is the bedrock of its application in research and development. The following table summarizes its key identifiers and physicochemical parameters.

| Property | Value | Source(s) |

| CAS Number | 885275-00-3 | [1] |

| Molecular Formula | C₁₃H₁₆INO₂ | [1] |

| Molecular Weight | 345.18 g/mol | [1] |

| Physical Form | Solid powder or liquid | [1][2] |

| Melting Point | 68 °C | [1] |

| Boiling Point | 405.9 ± 45.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 199.3 ± 28.7 °C | [3] |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. Lower molecular weight analogs are likely more soluble in polar solvents. | [1] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8 °C. | [1][2][4] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a critical process for its availability in research. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as Benzyl 4-hydroxypiperidine-1-carboxylate.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the conversion of a hydroxyl group into a better leaving group, followed by displacement with an iodide ion. This approach is often favored due to the commercial availability of the starting materials and the generally high yields achievable. The use of a Cbz protecting group for the piperidine nitrogen is a strategic choice, offering stability under a range of reaction conditions while allowing for straightforward deprotection at a later synthetic stage.

Detailed Experimental Protocol: Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine (1.3 equivalents), and imidazole (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Iodination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add iodine (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Progression: After the addition of iodine is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water and saturated sodium chloride solution (brine).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Column chromatography is the method of choice.

Protocol for Column Chromatography:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC (a typical Rf value is ~0.3 in a 3:1 hexane/ethyl acetate mixture).[1]

-

Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound. A typical purity of >95% can be achieved.

Spectroscopic and Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various spectroscopic techniques.

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl aromatic protons in the range of δ 7.3–7.4 ppm. The methylene protons of the piperidine ring and the ester group will appear between δ 3.5–4.5 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. A key diagnostic peak is the C-I signal, which is expected to appear at a low chemical shift, around -10 ppm.[1] The carbonyl carbon of the carbamate will be observed in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the expected molecular ion peak would be [M+H]⁺ at approximately m/z 346.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (carbamate): A strong absorption band around 1700 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1250-1000 cm⁻¹.

-

C-I stretch: A weaker absorption band at lower wavenumbers.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Below 3000 cm⁻¹.

X-ray Crystallography

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a dark, dry place, preferably refrigerated at 2-8 °C.[1][2][4]

-

Handling: Due to potential hazards such as skin and eye irritation, and respiratory tract irritation, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis, purification, and characterization, is essential for its effective application in the development of novel chemical entities. This guide provides a solid foundation of technical information to aid researchers in their synthetic endeavors.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Supplementary information. [Link]

-

PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link]

-

ChemRxiv. DiKTa ESI Final. [Link]

-

PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate. [Link]

Sources

Benzyl 4-iodopiperidine-1-carboxylate: A Senior Application Scientist's Guide to Solubility in Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3) is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its unique structural features that permit extensive functionalization.[1] Its utility in complex synthetic pathways, particularly in metal-catalyzed cross-coupling reactions, is critically dependent on its interaction with the reaction medium.[1] A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for rational process development, reaction optimization, and purification. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in physicochemical principles and practical, field-proven insights. We will explore the theoretical underpinnings of its solubility, present a qualitative solubility profile based on empirical evidence from synthetic applications, and provide a robust, self-validating protocol for its experimental determination.

Introduction: The Molecular Architecture and Its Implications

This compound is a molecule of calculated contrasts. Its structure marries a bulky, non-polar benzyl group and a saturated heterocyclic piperidine ring with a polar carbamate (ester) functional group and a heavy iodine atom. This duality is the key to understanding its behavior in solution.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 885275-00-3 | [1] |

| Molecular Formula | C₁₃H₁₆INO₂ | [1] |

| Molecular Weight | 345.18 g/mol | [1] |

| Physical Form | Liquid (at ambient temperature) | [2] |

| Storage | 2-8°C, sealed in dry, dark place | [1][2] |

The fundamental principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[3] For our subject compound, this means:

-

Non-Polar Moieties: The benzyl ring and the methylene (-CH₂-) groups of the piperidine ring will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Polar Moieties: The carbamate group, with its capacity for dipole-dipole interactions, and the carbon-iodine bond, with its significant polarizability, will drive solubility in more polar solvents. The iodine atom is particularly useful as a handle for cross-coupling reactions like the Suzuki and Heck reactions.[1]

This balance suggests that the compound will exhibit broad solubility in many common organic solvents but will be less soluble in the extremes of the polarity scale (e.g., highly non-polar alkanes or highly polar water).

Caption: Relationship between solute structure and solvent class.

Qualitative Solubility Profile: An Evidence-Based Assessment

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not widely published, a highly reliable qualitative profile can be constructed from its documented use in chemical synthesis. The choice of solvent for a reaction is a primary indicator of the solute's solubility under those conditions.

The compound is frequently used in palladium-catalyzed cross-coupling reactions, which informs our understanding of its practical solubility.[1][4] Solvents commonly employed for Suzuki reactions, for instance, include tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF).[5]

Table of Expected Solubility in Common Organic Solvents:

| Solvent | Class | Dielectric Constant (ε)¹ | Polarity Index² | Expected Solubility | Rationale / Application Notes |

| Hexane | Non-Polar Alkane | 1.88 | 0.1 | Low / Sparingly Soluble | Dominated by non-polar forces. Unlikely to be a good solvent. May be useful as an anti-solvent for crystallization. |

| Toluene | Non-Polar Aromatic | 2.38 | 2.4 | Soluble | Benzyl group interaction is favorable. Commonly used in Suzuki and other cross-coupling reactions.[5] |

| Dichloromethane (DCM) | Polar Aprotic | 9.08 | 3.1 | Highly Soluble | Effective at dissolving a wide range of organic compounds. Used in the synthesis of related iodo-piperidines.[6] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.58 | 4.0 | Highly Soluble | Excellent general-purpose solvent. Widely used in Suzuki and Negishi couplings, indicating good solubility of reactants. |

| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | 6.02 | 4.4 | Highly Soluble | Polarity matches well with the carbamate group. Common solvent for chromatography and extractions. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5.8 | Soluble | A highly polar solvent. Mentioned as a solvent for nucleophilic substitution on the piperidine ring.[1] |

| Dimethylformamide (DMF) | Polar Aprotic (Amide) | 36.7 | 6.4 | Highly Soluble | High polarity and boiling point make it suitable for reactions requiring heat, such as Suzuki couplings and iodide preparations.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 7.2 | Highly Soluble | Very strong solvent. Used for preparing the compound via nucleophilic substitution, implying high solubility.[1] |

| Methanol (MeOH) | Polar Protic | 32.7 | 5.1 | Soluble | A related Boc-protected iodo-piperidine is soluble in methanol.[6] Hydrogen bonding capability is beneficial. |

| Ethanol (EtOH) | Polar Protic | 24.6 | 4.3 | Soluble | Similar to methanol, expected to be a good solvent. |

| Water | Polar Protic | 80.1 | 10.2 | Insoluble / Very Low | The large non-polar surface area of the molecule significantly outweighs the polar groups, leading to poor miscibility with water. |

¹Values sourced from multiple references.[3][7] ²Relative polarity values.[8]

The Causality Behind Experimental Choices: Beyond Simple Dissolution

In drug development, solvent selection transcends mere solubility. The choice is a multi-parameter optimization problem where the solvent's properties directly influence reaction kinetics, side-product formation, and downstream processing.

Why are polar aprotic solvents (THF, DMF, Dioxane) favored for cross-coupling reactions?

-

Reactant Solubility: As established, this compound and the organoboron or organometallic coupling partners are readily soluble in these solvents.

-

Catalyst Stability and Activity: The solvent must solubilize the palladium catalyst complex. Less polar solvents like toluene and dioxane are known to be effective for catalysts like Pd(PPh₃)₄.[9]

-

Intermediate Stabilization: Polar aprotic solvents excel at solvating the cationic intermediates within the catalytic cycle without deactivating them through hydrogen bonding. This can accelerate key steps like transmetalation.

-

Boiling Point: Solvents like DMF (b.p. 153°C) and dioxane (b.p. 101°C) allow reactions to be heated, which is often necessary to drive the catalytic cycle to completion.

The choice is therefore a deliberate one, balancing the need to dissolve a moderately polar organic substrate with the specific electronic and thermal requirements of a sensitive organometallic catalyst.[4][9]

Protocol: Experimental Determination of Solubility

Trustworthiness in science is built on reproducible data. In the absence of published quantitative values, this protocol provides a self-validating system for determining the approximate solubility of this compound. This method is adapted from standard laboratory procedures for solubility testing.[3]

Objective: To determine the solubility of this compound in a selected organic solvent at ambient temperature (approx. 20-25°C), reported in mg/mL.

Materials:

-

This compound (liquid)

-

Class A volumetric flasks (1 mL, 10 mL)

-

Calibrated micropipettes (10-100 µL, 100-1000 µL)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Scintillation vials or small test tubes with caps

-

Solvent of interest (e.g., Acetonitrile)

Methodology:

Part A: Preparation of a Stock Solution (e.g., 100 mg/mL)

-

Tare a clean, dry 1.5 mL microcentrifuge tube on the analytical balance.

-

Using a micropipette, carefully add approximately 100 mg of this compound to the tube. Record the exact mass (m).

-

Calculate the required volume of solvent (V) to achieve a 100 mg/mL concentration (V = m / 100).

-

Add the calculated volume of the solvent to the tube.

-

Cap the tube securely and vortex for 60 seconds until the liquid solute is fully miscible and the solution is clear and homogeneous. This is your Stock Solution .

Part B: Determination by Serial Dilution and Visual Inspection

-

Label a series of 10 clean vials or test tubes.

-

In the first vial, add 900 µL of the solvent.

-

Add 100 µL of the Stock Solution to the first vial. Cap and vortex. This creates a 10 mg/mL solution. Observe for any cloudiness or phase separation.

-

If the 10 mg/mL solution is clear, repeat the process: take 100 µL from the 10 mg/mL solution and add it to a new vial containing 900 µL of solvent to create a 1 mg/mL solution.

-

Continue this 1:10 serial dilution until you observe the "cloud point" – the concentration at which the solution becomes persistently turbid or forms a separate phase, indicating the solubility limit has been exceeded.

-

The solubility is reported as being below the first turbid concentration and above the last clear concentration. For a more precise value, smaller dilution steps can be performed around the observed limit.

Caption: Experimental workflow for determining solubility limit.

Authoritative Grounding: Addressing the Data Gap with Predictive Modeling

As a Senior Application Scientist, it is crucial to acknowledge the limits of publicly available experimental data. For many research chemicals and novel intermediates, comprehensive physical property datasets have not been generated or published. In these instances, the field is increasingly turning to computational chemistry and machine learning to predict such properties.

Physics-based models like COSMO-RS and data-driven machine learning algorithms (e.g., lightGBM, Deep Neural Networks) can now predict the solubility of a molecule in various organic solvents with impressive accuracy.[10][11][12] These models use molecular structure descriptors or quantum chemical calculations to estimate the complex thermodynamic interactions between solute and solvent.[13] Recent advancements have produced models that can predict solubility from just the solute/solvent structures and temperature, approaching the fundamental limits of accuracy set by experimental noise.[14]

For researchers in drug development, these predictive tools are invaluable for:

-

High-Throughput Screening: Rapidly screening hundreds of potential solvents for crystallization or reaction optimization without performing a single experiment.

-

Guiding Experimentation: Prioritizing a smaller, more promising set of solvents for laboratory validation, saving time and resources.

-

Understanding Structure-Property Relationships: Revealing how subtle changes to a molecule's structure might impact its solubility.[10]

While a full computational analysis is beyond the scope of this guide, researchers should be aware that these powerful in silico methods provide a validated, authoritative path forward when experimental data is scarce.

Safety and Handling

This compound is intended for research use only. Based on available safety data, the compound presents the following hazards:

-

May be harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.[1]

Handling Recommendations:

-

Always consult the Safety Data Sheet (SDS) before use.

-

Handle within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

References

-

Zhang, G., Wu, Z., Wang, X., & Zhang, J. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC, NIH. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

McDonagh, J. L., van Mourik, T., & Mitchell, J. B. O. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Paluch, A. S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature Research Communities. Retrieved from [Link]

-

Costello, B. J., et al. (2022). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development─an Enabling Technologies Consortium Collaboration. Crystal Growth & Design, ACS Publications. Retrieved from [Link]

-

AI Papers. (2024). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. YouTube. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Fu, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. This compound|CAS 885275-00-3 [benchchem.com]

- 2. This compound | 885275-00-3 [sigmaaldrich.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. Properties of Solvents Used in Organic Chemistry [murov.info]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. communities.springernature.com [communities.springernature.com]

- 14. m.youtube.com [m.youtube.com]

Thermal stability of Benzyl 4-iodopiperidine-1-carboxylate

An In-Depth Technical Guide to the Thermal Stability of Benzyl 4-iodopiperidine-1-carboxylate

Abstract

This compound is a pivotal intermediate in contemporary medicinal chemistry, valued for its utility in constructing complex molecular architectures through reactions like metal-catalyzed cross-couplings.[1] The presence of both a benzyloxycarbonyl (Cbz) protecting group and a carbon-iodine bond introduces specific stability considerations that are critical for its effective use and storage. This technical guide provides a comprehensive framework for understanding, evaluating, and managing the thermal stability of this compound. We will explore the theoretical underpinnings of its decomposition pathways, present detailed protocols for empirical analysis using thermoanalytical techniques, and offer field-proven insights into proper handling and storage to ensure chemical integrity. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its material properties.

Introduction to this compound

This compound (CAS 885275-00-3) is a substituted piperidine derivative that serves as a versatile building block in organic synthesis.[1] Its structure is characterized by a piperidine core functionalized at the 4-position with an iodine atom and at the nitrogen with a Cbz protecting group. This combination makes it highly valuable: the iodine atom is an excellent leaving group for introducing molecular complexity, while the Cbz group provides robust protection for the nitrogen that can be selectively removed under specific conditions.[1]

However, the very features that make this compound synthetically useful also render it susceptible to degradation. The C(sp³)–I bond is inherently weaker than corresponding C-Br or C-Cl bonds, and organoiodine compounds are often sensitive to heat and light.[2] Similarly, the Cbz group has a defined thermal liability. A thorough understanding of these characteristics is essential for optimizing reaction conditions, ensuring storage stability, and guaranteeing the purity of subsequent products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 885275-00-3 | [1] |

| Molecular Formula | C₁₃H₁₆INO₂ | [1] |

| Molecular Weight | 345.18 g/mol | [1] |

| Appearance | White to pale brown crystalline powder or low melting solid | [3] |

| Primary Use | Synthetic intermediate for cross-coupling reactions |[1] |

Foundational Stability: Correct Handling and Storage

Before any thermal analysis is conducted, it is imperative to ensure that the compound's integrity has not been compromised by improper handling or storage. Degradation from environmental factors such as light, oxygen, and moisture can be misinterpreted as poor intrinsic thermal stability.

The primary non-thermal degradation pathway for iodo-compounds is the photochemical cleavage of the carbon-iodine bond.[2] Exposure to UV or even strong visible light can generate radical species, leading to decomposition and the formation of impurities.[4]

Trustworthiness through Protocol: Adherence to a strict storage and handling protocol is the first step in any self-validating system for stability assessment.

Protocol for Optimal Storage and Handling

-

Light Protection: Always store the solid compound in an amber glass vial or an opaque container.[5] When preparing solutions, use amber volumetric flasks and wrap reaction vessels in aluminum foil.[2][5]

-

Temperature Control: For long-term storage, the compound should be refrigerated at 2-8°C.[1][3] Some suppliers recommend storage at -20°C for stock solutions to maximize shelf life.[6][7]

-

Inert Atmosphere: The container should be tightly sealed to protect against moisture and air.[6] For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

-

Work Environment: Handle the compound under subdued lighting. Avoid direct sunlight or strong overhead fluorescent lights.[2][5] Using yellow or red safelights can further minimize the risk of photochemical reactions.[2]

-

Solvent Purity: When preparing solutions, use appropriately degassed solvents to remove dissolved oxygen, which can participate in degradation pathways.[2]

Theoretical Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to proceed through several distinct pathways, dictated by the bond dissociation energies of its constituent parts. The primary points of failure are the C–I bond and the benzyloxycarbonyl group.

-

Pathway A: C(sp³)–I Bond Cleavage: The carbon-iodine bond is the most likely initial point of thermal degradation. This can occur via homolytic cleavage to form a piperidinyl radical and an iodine radical, or through elimination reactions to form piperidine-derived alkenes and hydrogen iodide (HI). The SDS for a related compound lists hydrogen iodide as a hazardous decomposition product, supporting this hypothesis.[8]

-

Pathway B: Decomposition of the Cbz Group: The benzyloxycarbonyl group is known to be thermally labile. Decomposition can proceed via decarboxylation to release carbon dioxide (CO₂), a common fragmentation pattern for carbamates. This process could also lead to the formation of toluene and other benzyl-derived species.

-

Pathway C: Piperidine Ring Scission: At significantly higher temperatures, the piperidine ring itself may undergo fragmentation. This complex process typically involves multiple bond cleavages and can produce a variety of smaller nitrogenous and hydrocarbon-based molecules. Studies on the thermal degradation of piperazine have shown that such processes occur at elevated temperatures (e.g., >160°C).[9]

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability profile, a combination of thermoanalytical techniques is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for this assessment. For definitive identification of decomposition products, coupling these techniques with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is essential.[10]

Detailed Experimental Protocol: TGA-DSC Analysis

This protocol provides a self-validating workflow for assessing the thermal stability of this compound.

-

Sample Preparation:

-

Using an analytical balance, accurately weigh 3-5 mg of the compound into a clean, tared aluminum or ceramic TGA pan.

-

Ensure the sample is sourced from a properly stored container as described in Section 2.

-

Run a blank (empty pan) under the same conditions to establish a baseline.

-

-

Instrument Setup (Simultaneous TGA-DSC):

-

Atmosphere: Perform two separate runs to understand both pyrolysis and oxidative decomposition.

-

Inert: Nitrogen (N₂) or Argon (Ar) with a flow rate of 50-100 mL/min. This simulates conditions in an inert reaction atmosphere.

-

Oxidative: Synthetic Air or O₂/N₂ mixture with a flow rate of 50-100 mL/min. This assesses stability in the presence of an oxidant.

-

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A constant heating rate is crucial for kinetic analysis.

-

-

Data Collection: Record mass (%), derivative of mass (%/°C), heat flow (mW), and temperature (°C).

-

-

Evolved Gas Analysis (EGA) - TGA-MS/FTIR:

-

If available, connect the exhaust gas line from the TGA furnace to an MS or FTIR spectrometer via a heated transfer line.

-

For MS, monitor relevant m/z values corresponding to predicted volatiles (e.g., m/z for HI, CO₂, toluene, NH₃, HCN).[10]

-

For FTIR, continuously collect spectra of the evolved gas to identify functional groups of the decomposition products.

-

Interpretation of Thermal Analysis Data

While specific data for this exact compound is not publicly available, we can construct a hypothetical data set based on analyses of structurally related piperidine derivatives and organoiodine compounds to guide interpretation.[9][10][11][12]

-

DSC Curve: An initial endothermic peak would correspond to the melting point of the compound. Subsequent sharp exothermic peaks are typically indicative of decomposition, as the energy released from bond breaking is often substantial.

-

TGA Curve: The onset temperature of mass loss (T_onset) is a key indicator of thermal stability. Multiple steps in the mass loss curve suggest a multi-stage decomposition process, which would align with the distinct degradation of the C-I bond and the Cbz group.

Table 2: Illustrative Hypothetical Thermal Analysis Data

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) | Interpretation |

|---|---|---|---|

| Melting Point (DSC) | ~40-50°C | ~40-50°C | Endothermic event with no mass loss. |

| Decomposition Onset (TGA) | ~160-180°C | ~150-170°C | The temperature at which significant mass loss begins. Lower in air due to oxidative processes. |

| Stage 1 Mass Loss | ~37% | Varies | Corresponds to the loss of iodine (I•). |

| Stage 2 Mass Loss | ~40% | Varies | Corresponds to the loss of the Cbz group (as CO₂ + C₇H₇•). |

| Peak Decomposition (DTG) | ~190°C and ~240°C | Multiple peaks | Indicates two distinct major decomposition events. |

| Decomposition Enthalpy (ΔH_dec) | Exothermic | Highly Exothermic | The decomposition process releases significant energy. |

Note: This table is for illustrative purposes to guide data interpretation and is based on typical values for similar chemical structures.

Evolved gas analysis would provide definitive validation. Detection of HI or I₂ (from I• recombination) by MS would confirm Pathway A. The simultaneous evolution of CO₂ and species corresponding to toluene would confirm Pathway B.

Summary and Recommendations

The thermal stability of this compound is governed by the lability of its C–I bond and Cbz protecting group. While a valuable synthetic intermediate, its use requires careful consideration of its material properties.

Key Recommendations:

-

Prioritize Proper Storage: The compound is light and potentially air-sensitive. Always store it under refrigerated (2-8°C), dark, and dry conditions to prevent premature degradation.[1][2]

-

Control Reaction Temperatures: When using this reagent in reactions, be mindful that prolonged exposure to temperatures exceeding ~150°C may initiate decomposition, impacting yield and purity.

-

Conduct Empirical Verification: For critical applications, perform a comprehensive thermal analysis using the TGA-DSC-EGA workflow described in this guide. This will provide a precise stability profile and identify decomposition products under specific process conditions.

-

Assume Instability: In the absence of specific data, it is prudent to treat this compound as thermally sensitive and handle it with the precautions outlined herein.

By integrating these theoretical insights and empirical methodologies, researchers can confidently utilize this compound, ensuring both the success of their synthetic endeavors and the integrity of their results.

References

-

Waser, M., et al. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Waser, M., et al. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PMC. Retrieved from [Link]

- Various Authors. (2025). Analysis, thermal and optical properties of piperdine derivative for NLO applications. Materials Today: Proceedings. Note: This is a compilation of various related articles.

-

Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia. Retrieved from [Link]

-

Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

-

MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

DISPENDIX. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

-

Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. This compound|CAS 885275-00-3 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 6. dispendix.com [dispendix.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. mdpi.com [mdpi.com]

- 11. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Crystal structure of Benzyl 4-iodopiperidine-1-carboxylate

Locating Structural Data

I'm currently focused on the initial phase: a thorough search for the crystal structure of Benzyl 4-iodopiperidine-1-carboxylate. I'm prioritizing crystallographic databases and peer-reviewed publications to find primary structural data, aiming for a robust foundation for my analysis.

Outlining the Guide's Structure

I've decided to begin by searching for synthesis and crystallization protocols for the target compound and its close relatives, along with information about its applications. This will help refine the technical guide's structure. Following this, I'll focus on the crystal structure, then develop detailed protocols and explanatory visuals. I'll include a comprehensive reference list as well.

Prioritizing Structural Search

I'm now zeroing in on the crystal structure search for this compound. I'm focusing on crystallographic data and publications. Simultaneously, I'll find existing synthesis and crystallization protocols to build a comprehensive foundation for my guide. Then, I'll design the guide's framework, including workflows and diagrams.

Developing a Structure Guide

I'm currently focused on the intricacies of "this compound's" crystal structure. My plan involves a detailed introduction, exploring key structural features. I'm aiming for a comprehensive guide that will be valuable for experts in the field.

Analyzing the Synthesis Pathway

I'm now diving into the synthetic pathway for "this compound". I'm meticulously researching the iodination process, focusing on adapting known methods for similar compounds like N-Boc-4-iodopiperidine. I'm keen to develop a detailed, step-by-step protocol. The Graphviz diagram illustrating the synthesis is nearly done.

Elaborating Crystal Analysis

I've progressed to detailing the single-crystal X-ray diffraction analysis. I'm focusing on the theoretical underpinnings, particularly Bragg's Law, and how it relates to determining atomic positions. I'm building a section that meticulously explains the data collection process, including the considerations for crystal mounting, data processing, and structure refinement. This will be the most in-depth section.

Outlining Crystallographic Data

I've progressed to preparing a hypothetical crystallographic data table, acknowledging the absence of readily available CIF data for "this compound". This table, inspired by similar molecules, will showcase typical crystallographic parameters such as crystal system, space group, and unit cell dimensions, serving as a template for researchers. I'm also planning to include a section on potential challenges in obtaining high-quality crystals and addressing them.

Constructing the Synthesis Protocol

I'm now focusing on synthesizing "this compound". I've found a synthetic approach for the N-Boc analog, which utilizes triphenylphosphine, imidazole, and iodine. My goal is to adapt and detail this method for the benzyl-protected compound. I'm working on a detailed, step-by-step protocol. I'll include a clear Graphviz diagram to illustrate the synthetic workflow.

Synthesizing the Protocol

I've outlined a step-by-step synthetic protocol for "this compound". I'm adapting a known method used for the N-Boc analog. I'm focusing on the reaction conditions, work-up procedures, and purification steps. I am also working on illustrating the synthesis with a Graphviz diagram. This will aid in understanding the overall process, from start to finish.

Constructing a Comprehensive Guide

I've outlined a detailed plan to create an in-depth technical guide for "this compound's" crystal structure. The guide will cover its synthesis, crystallization, and a detailed X-ray diffraction analysis. It'll also discuss the molecular geometry, intermolecular interactions, and implications for drug design, ensuring a valuable resource for experts. I will ensure all diagrams follow the specified format.

The Piperidine Privileged Structure: A Technical Guide to the Strategic Application of Benzyl 4-iodopiperidine-1-carboxylate in Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic utilization of Benzyl 4-iodopiperidine-1-carboxylate. We will delve into the core principles of privileged structures, the unique advantages of the piperidine scaffold, and the practical applications of this versatile building block in the synthesis of complex, biologically active molecules. This guide is designed to provide not only procedural knowledge but also the underlying scientific rationale to empower informed decision-making in your research endeavors.

The Concept of Privileged Structures in Medicinal Chemistry

In the landscape of drug discovery, "privileged structures" are molecular scaffolds that are capable of binding to multiple, unrelated biological targets.[1][2] This versatility is not a matter of promiscuity but rather an indication of a scaffold's inherent drug-like properties and its ability to present functional groups in a three-dimensional space that is amenable to interaction with a variety of protein active sites.[1][3] The use of privileged structures offers a significant advantage in the development of novel therapeutics by providing a validated starting point for library synthesis, often leading to compounds with favorable pharmacokinetic profiles.[2]

The piperidine ring is a quintessential example of a privileged scaffold, found in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[4][5] Its prevalence stems from its ability to:

-

Introduce a basic nitrogen atom: This is crucial for modulating physicochemical properties such as solubility and for forming key ionic interactions with biological targets.[6]

-

Provide a three-dimensional framework: The chair and boat conformations of the piperidine ring allow for the precise spatial arrangement of substituents, which is critical for optimizing binding affinity and selectivity.[4][6]

-

Confer metabolic stability: The saturated nature of the piperidine ring generally imparts a higher degree of metabolic stability compared to more labile structures.[7]

-

Serve as a versatile synthetic handle: The piperidine ring can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.[8]

This compound: A Key Intermediate for Privileged Structure Elaboration

This compound (CAS 885275-00-3) is a highly valuable synthetic intermediate in pharmaceutical research.[9] Its structure combines the key features of the piperidine privileged scaffold with a strategically placed iodine atom, making it an ideal substrate for a variety of powerful cross-coupling reactions.[9]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆INO₂ | [9] |

| Molecular Weight | 345.18 g/mol | [9] |

| Appearance | Typically a liquid or low-melting solid | - |

| Storage | 2-8°C, sealed in dry, dark conditions | - |

The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen, which can be selectively removed under controlled conditions to allow for further functionalization at the nitrogen atom.[9] The iodine atom at the 4-position is the key to unlocking the synthetic potential of this molecule, enabling the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.[9]

Synthesis of this compound

The most common and practical synthesis of this compound begins with the readily available 4-hydroxypiperidine. The synthesis involves two key steps: protection of the piperidine nitrogen and subsequent iodination of the hydroxyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

This protocol is adapted from established procedures for the Cbz protection of piperidinols.

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base (e.g., N,N-diisopropylethylamine (5.0 eq) or aqueous sodium hydroxide (1.2 eq)).

-

Addition of Protecting Group: Cool the mixture in an ice bath. Slowly add benzyl chloroformate (1.0 eq) dropwise over a period of 1-2 hours, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, if using an aqueous base, extract the aqueous phase with an organic solvent like ethyl acetate. If using an organic solvent, add water to the reaction mixture.

-

Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 4-hydroxypiperidine-1-carboxylate as an oil. The product is often of sufficient purity to be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous iodination reactions of N-protected 4-hydroxypiperidines.

-

Reaction Setup: To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane, add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).

-

Iodination: Cool the reaction mixture to 0°C in an ice bath. Add iodine (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction with water and extract with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic layers sequentially with water and saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent electrophilic partner for a variety of coupling reactions.

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 4-position of the piperidine ring.

Causality in Experimental Choices:

-

Catalyst: Palladium complexes such as PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ are commonly used. The choice of catalyst can influence reaction rates and yields.[10][11]

-

Ligand: Phosphine ligands, particularly bulky and electron-rich ones like JohnPhos or those in the "DalPhos" family, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[3][12]

-

Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid partner for transmetalation.[10]

-

Solvent: A mixture of an organic solvent (e.g., THF, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 10:1 THF/water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 70°C to 100°C for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynylpiperidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing a linear, rigid alkynyl linker into the piperidine scaffold, which can be a key design element in many drug candidates.

Causality in Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[13] Copper- and amine-free conditions have also been developed, often utilizing specialized ligands.[14]

-

Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.

-

Solvent: Solvents such as DMF or THF are commonly used.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent like DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Base Addition: Add an amine base such as triethylamine (2.0-3.0 eq).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) for 4-12 hours.

-

Monitoring and Workup: Monitor the reaction by TLC. After completion, dilute with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the 4-alkynylpiperidine derivative.

Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, a common linkage in many pharmaceuticals. This reaction allows for the coupling of a wide range of primary and secondary amines to the 4-position of the piperidine ring.

Causality in Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[15][16] N-heterocyclic carbene (NHC) ligands are also very effective.[12]

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[17]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1-1.5 eq) dissolved in an anhydrous solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to 80-110°C for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purification: Purify the crude product by column chromatography.

Case Study: The Piperidine Scaffold in CCR2/CCR5 Antagonists

A prominent example of the application of the piperidine privileged structure is in the development of antagonists for the chemokine receptors CCR2 and CCR5, which are implicated in inflammatory diseases and HIV infection.[5][18] The drug Cenicriviroc, a dual CCR2/CCR5 antagonist, features a complex molecular architecture that highlights the importance of the piperidine scaffold in orienting key pharmacophoric elements for optimal receptor binding.[19][20]

While the exact synthesis of Cenicriviroc may not directly involve this compound, the extensive structure-activity relationship (SAR) studies conducted in the development of such molecules often rely on the versatile chemistry of functionalized piperidines.[1] The ability to rapidly generate a library of analogs with diverse substituents at the 4-position of the piperidine ring, as enabled by the cross-coupling reactions described above, is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, SAR studies on piperidine-based CCR2 antagonists have shown that the nature of the substituent at the 4-position significantly influences antagonist activity.[1] The introduction of various aryl and heteroaryl groups through Suzuki coupling allows for the exploration of this chemical space to identify optimal interactions with the receptor binding pocket.

Conclusion

This compound is a powerful and versatile building block that provides an efficient entry point for the elaboration of the piperidine privileged structure. Its strategic use in palladium-catalyzed cross-coupling reactions enables the rapid and efficient synthesis of diverse libraries of complex molecules. A thorough understanding of the principles of privileged structures, combined with the practical knowledge of the synthetic methodologies outlined in this guide, will empower medicinal chemists to accelerate their drug discovery programs and unlock new therapeutic possibilities.

References

-

Srikanth, K., Nair, P. C., & Sobhia, M. E. (2008). Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1450–1456. [Link]

- BenchChem. (n.d.). This compound | CAS 885275-00-3. Retrieved from a relevant chemical supplier website.

- BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Kozur, O., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348.

- DeSimone, R. W., Currie, K. S., Mitchell, S. A., Darrow, J. W., & Pippin, D. A. (2004). Privileged structures: applications in drug discovery. Combinatorial chemistry & high throughput screening, 7(5), 473–493.

- MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989.

- Trautmann, A., et al. (2018). Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.

- Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083.

-

Wikipedia. (n.d.). Cenicriviroc. Retrieved from [Link]

- Colletti, S. L., et al. (2017). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 7(1), 1738.

- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from a relevant scientific networking website.

- Bioorganic & Medicinal Chemistry Letters. (2011). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. 21(5), 1527-1531.

-

Royal Society of Chemistry. (n.d.). Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from a relevant scientific networking website.

- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from a relevant government research website.

-

BioWorld. (2017). Allergan reveals new results from CENTAUR study of cenicriviroc in NASH. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cenicriviroc – Knowledge and References. Retrieved from [Link]

- ResearchGate. (n.d.). ChemInform Abstract: Unimolecular Tetrakis-piperidine-4-ol: An Efficient Ligand for Copper and Amine Free Sonogashira Coupling. Retrieved from a relevant scientific networking website.

- Georgetown University. (n.d.). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Retrieved from a relevant university research portal.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from a relevant government research website.

- National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from a relevant government research website.

- ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Retrieved from a relevant scientific networking website.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from a relevant government research website.

- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from a relevant government research website.

- Supplementary Information

Sources

- 1. Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Cenicriviroc - Wikipedia [en.wikipedia.org]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|CAS 885275-00-3 [benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 18. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cenicriviroc | CAS 497223-25-3 | Cayman Chemical | Biomol.com [biomol.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

Benzyl 4-iodopiperidine-1-carboxylate CAS number and molecular weight

An In-depth Technical Guide to Benzyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

This compound is a piperidine derivative that has garnered significant interest as a versatile synthetic intermediate in pharmaceutical research.[1] Its structure, featuring a benzyl carbamate protecting group and a strategically placed iodine atom, makes it an ideal scaffold for the synthesis of complex molecular architectures.

Physicochemical Data

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885275-00-3 | [1][2][3][4] |

| Molecular Formula | C13H16INO2 | [1][2][3] |

| Molecular Weight | 345.18 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Density | 1.6±0.1 g/cm³ | [2] |

| Boiling Point | 405.9±45.0 °C at 760 mmHg | [2] |

| Flash Point | 199.3±28.7 °C | [2] |

| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry | [1][3] |

Expert Insight: The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed when needed, typically via hydrogenolysis. This feature provides synthetic flexibility, allowing for further modifications at the nitrogen position late in a synthetic sequence.

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist, a common and effective approach starts from commercially available piperidine derivatives.

A Generalized Synthetic Workflow

A prevalent strategy involves the conversion of a corresponding hydroxyl or carbonyl-functionalized piperidine into the desired iodo-derivative. The following diagram illustrates a conceptual workflow.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how this compound can be synthesized from Benzyl 4-hydroxypiperidine-1-carboxylate.

Step 1: Activation of the Hydroxyl Group (Tosylation)

-

Dissolve Benzyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.5 equivalents) dropwise to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the tosylated intermediate.

Causality: The tosylation step is critical as it converts the poor leaving group (hydroxyl) into a good leaving group (tosylate), facilitating the subsequent nucleophilic substitution by the iodide ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Nucleophilic Substitution with Iodide

-

Dissolve the tosylated intermediate (1 equivalent) in acetone or dimethylformamide (DMF).

-

Add sodium iodide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Trustworthiness: Each step of this protocol should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the reaction has gone to completion and to assess the purity of the intermediates and the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery primarily due to the reactivity of the iodine substituent.[1] This allows for the introduction of a wide range of functional groups through various cross-coupling reactions.

Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target.[5] Fragments containing the 4-iodopiperidine scaffold can serve as excellent starting points. The iodine atom provides a vector for fragment growth or linking, enabling the development of more potent and selective lead compounds.

Key Chemical Reactions

The C-I bond in this compound is amenable to several important transformations:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes to form new C-C bonds.[1]

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

-

Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce other functionalities.

The versatility of these reactions makes this compound a cornerstone for building diverse chemical libraries for high-throughput screening.

Caption: Key applications of this compound in synthesis.

Case Studies and Therapeutic Areas

Piperidine-containing compounds are prevalent in numerous clinically approved drugs and investigational agents. The 4-substituted piperidine motif is a common feature in ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, derivatives of 4-substituted piperidines have been explored as antagonists for the dopamine D4 receptor, which is a target for central nervous system disorders.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile platform for the design and synthesis of novel therapeutic agents. Its well-defined physicochemical properties, coupled with its reactivity in a broad range of chemical transformations, ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, handling, and reaction scope is essential for leveraging its full potential in research and development.

References

-

Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3. Chemsrc. [Link]

-

Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496. PubChem. [Link]

- Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

Sources

- 1. This compound|CAS 885275-00-3 [benchchem.com]

- 2. Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3 | Chemsrc [chemsrc.com]

- 3. 885275-00-3|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 885275-00-3 [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of Benzyl 4-iodopiperidine-1-carboxylate

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-iodopiperidine-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperidine core, a benzyl carbamate protecting group, and a strategically placed iodine atom, makes it a valuable building block for the synthesis of complex molecular architectures.[1] The iodine substituent, in particular, serves as a handle for various cross-coupling reactions, enabling the facile introduction of diverse functional groups.[1]

This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough understanding of the molecule's structural characterization.

Molecular Structure and Key Features

The structural integrity of this compound is paramount to its utility in synthesis. Understanding its three-dimensional arrangement and the electronic environment of each atom is crucial for predicting its reactivity and interpreting its spectral data.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: NMR Analysis

Rationale for Experimental Choices:

The choice of solvent, internal standard, and NMR instrument parameters are critical for obtaining high-quality, reproducible spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and resolution, which is particularly important for complex spin systems like those found in the piperidine ring.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired using a 30° or 45° pulse width and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group and the protons of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.1 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |

| ~4.2-4.4 | Multiplet | 1H | H-4 (proton on the carbon bearing iodine) |

| ~3.5-4.5 | Multiplet | 4H | H-2, H-6 (piperidine methylene protons adjacent to N) |

| ~1.8-2.2 | Multiplet | 4H | H-3, H-5 (piperidine methylene protons) |

Interpretation:

-